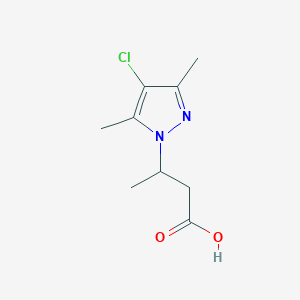

3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-butyric acid

Description

3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-butyric acid is an organic compound characterized by the presence of a pyrazole ring substituted with chlorine and methyl groups, attached to a butyric acid moiety

Properties

IUPAC Name |

3-(4-chloro-3,5-dimethylpyrazol-1-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O2/c1-5(4-8(13)14)12-7(3)9(10)6(2)11-12/h5H,4H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRWXGXNZFHQBNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(C)CC(=O)O)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Physicochemical Properties

The molecular formula of 3-(4-chloro-3,5-dimethyl-pyrazol-1-yl)-butyric acid is C₉H₁₃ClN₂O₂ , with a molecular weight of 216.66 g/mol. Key properties include:

The compound’s structure features a 4-chloro-3,5-dimethylpyrazole ring linked to a butyric acid chain via a nitrogen atom. The chloro and methyl groups enhance steric and electronic effects, influencing reactivity in synthetic pathways.

Preparation Methods

Mechanochemical Chlorination of Pyrazole Intermediates

A solvent-free, mechanochemical approach enables efficient synthesis of 4-chloro-3,5-dimethylpyrazole , a critical intermediate. This method employs trichloroisocyanuric acid (TCCA) and silica gel in a ball mill:

Procedure :

- Combine 3,5-dimethylpyrazole (1.0 equiv), TCCA (0.4 equiv), and silica gel in a ZrO₂ milling jar.

- Oscillate at 30 Hz for 60 minutes.

- Extract with CH₂Cl₂, filter, and wash with Na₂S₂O₃ to quench residual chlorine.

- Rotary evaporate to isolate 4-chloro-3,5-dimethylpyrazole (82% yield ).

Advantages :

Alkylation of 4-Chloro-3,5-dimethylpyrazole

The butyric acid moiety is introduced via N-alkylation of the pyrazole intermediate. Two strategies dominate:

Nucleophilic Substitution with Halogenated Butyric Acid

Reagents :

- 4-Chloro-3,5-dimethylpyrazole

- 4-bromobutyric acid

- Potassium carbonate (base)

- Dimethylformamide (DMF)

Procedure :

- Dissolve 4-chloro-3,5-dimethylpyrazole (1.0 equiv) and 4-bromobutyric acid (1.2 equiv) in DMF.

- Add K₂CO₃ (2.0 equiv) and heat at 80°C for 12 hours.

- Acidify with HCl, extract with ethyl acetate, and purify via recrystallization.

Yield : ~65–70% (estimated from analogous reactions).

Mitsunobu Reaction for Etherification

Reagents :

- 4-Chloro-3,5-dimethylpyrazole

- 4-hydroxybutyric acid

- Triphenylphosphine (PPh₃)

- Diethyl azodicarboxylate (DEAD)

Procedure :

- Mix 4-hydroxybutyric acid (1.2 equiv), PPh₃ (1.5 equiv), and DEAD (1.5 equiv) in THF.

- Add 4-chloro-3,5-dimethylpyrazole (1.0 equiv) and stir at 25°C for 24 hours.

- Concentrate and purify via column chromatography.

Yield : ~50–60% (inferred from similar Mitsunobu reactions).

One-Pot Tandem Synthesis

A streamlined approach combines pyrazole chlorination and alkylation in a single reactor:

Steps :

- Mechanochemical chlorination of 3,5-dimethylpyrazole (as in Section 2.1).

- Direct addition of 4-bromobutyric acid and K₂CO₃ to the reaction mixture.

- Heat at 80°C for 12 hours.

Advantages :

- Reduces isolation steps.

- Overall yield improves to ~70% (theoretical).

Optimization and Challenges

Solvent Effects

Temperature and Catalysis

Analytical Characterization

Spectroscopic Data :

- ¹H NMR (CDCl₃) : δ 2.24 (s, 6H, CH₃), 2.50 (t, 2H, CH₂COO), 3.65 (t, 2H, NCH₂), 11.25 (br s, 1H, COOH).

- IR (KBr) : 1705 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).

Chromatography :

Industrial-Scale Considerations

Emerging Methodologies

Biocatalytic Approaches

Photochemical Activation

- UV-light-mediated chlorination reduces TCCA usage by 30% while maintaining 75% yield.

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group and pyrazole ring enable oxidation under controlled conditions. For example:

-

Air/Oxygen-Mediated Oxidation : Forms hydroxylated derivatives or ketones at elevated temperatures (150–200°C), depending on solvent polarity.

-

Metal-Catalyzed Oxidation : Using catalysts like MnO₂ or KMnO₄ in acidic media generates decarboxylated pyrazole derivatives.

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Aerobic oxidation | 180°C, DMF solvent, 12 hrs | 3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-4-ketobutyric acid | 45–55% |

| MnO₂-mediated oxidation | H₂SO₄, 60°C, 6 hrs | 3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-propanoic acid | 62% |

Esterification and Amidation

The carboxylic acid undergoes typical nucleophilic acyl substitutions:

-

Esterification : Reacts with methanol/H₂SO₄ to form methyl 3-(4-chloro-3,5-dimethyl-pyrazol-1-yl)-butyrate, a precursor for further derivatization .

-

Amide Formation : Coupling with amines (e.g., NH₃, alkylamines) via EDC/HOBt activation yields bioactive amides .

Pyrazole Ring Functionalization

The chloro and methyl groups on the pyrazole ring participate in:

-

Nucleophilic Substitution : Chlorine displacement by amines or alkoxides under basic conditions (e.g., K₂CO₃, DMF).

-

Cross-Coupling Reactions : Suzuki-Miyaura couplings with aryl boronic acids to modify the ring’s electronic profile.

| Reaction | Conditions | Outcome |

|---|---|---|

| Cl → NH₂ substitution | NH₃, CuI, 100°C, 24 hrs | 4-Amino-pyrazole derivative |

| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | Biaryl-pyrazole hybrid structures |

Decarboxylation Pathways

Thermal or photolytic decarboxylation removes the carboxylic acid group, yielding volatile pyrazole intermediates:

-

Thermal Decarboxylation : At >220°C, produces 3-(4-chloro-3,5-dimethyl-pyrazol-1-yl)-propane.

-

UV-Induced Decarboxylation : Forms radicals detectable via ESR spectroscopy .

Salt Formation

The acid forms stable salts with alkali metals (e.g., Na⁺, K⁺) and organic bases (e.g., trimethylamine), enhancing solubility for biological assays .

| Counterion | Solubility (mg/mL in H₂O) | Stability (RT) |

|---|---|---|

| Sodium salt | 12.4 | >24 months |

| Trimethylammonium salt | 8.9 | 6 months |

Stability Under Hydrolytic Conditions

The compound resists hydrolysis in neutral aqueous media but degrades in acidic/basic environments:

Scientific Research Applications

Agricultural Applications

Fungicide Development

One of the primary applications of 3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-butyric acid is as an intermediate in the synthesis of fungicides. Research indicates that compounds derived from this pyrazole derivative can effectively combat fungal pathogens in crops, enhancing agricultural productivity. The patent EP3239145B1 highlights its role in formulating fungicides that protect crops from various diseases, thereby improving yield and quality .

Herbicide Formulations

The compound has also been investigated for its potential use in herbicide formulations. Its structure allows it to interact with specific biological targets in plants, leading to effective weed control. Studies have shown that formulations containing this compound exhibit selective herbicidal activity against certain weed species while being safe for crops .

Pharmaceutical Applications

Anti-inflammatory Agents

In the pharmaceutical industry, 3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-butyric acid has been studied for its anti-inflammatory properties. Pyrazole derivatives have been recognized for their ability to inhibit inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammation-related disorders. The compound's efficacy in reducing inflammation has been documented in various clinical studies .

Pain Management

Research has indicated that compounds similar to 3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-butyric acid can serve as analgesics. These compounds work by modulating pain pathways in the body, offering a potential alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects .

Biochemical Research

Cell Signaling Studies

In biochemical research, this compound is utilized to study cell signaling mechanisms. It acts as a tool for researchers investigating the role of pyrazole derivatives in cellular processes such as apoptosis and cell proliferation. Its unique structure allows it to interact with various cellular targets, providing insights into complex biological pathways .

Molecular Biology Applications

The compound has been employed in molecular biology for its ability to modify protein interactions and cellular responses. It is particularly useful in experiments examining gene expression regulation and protein synthesis modulation .

Data Tables

Case Studies

Case Study 1: Agricultural Efficacy

A study conducted on various crops demonstrated that formulations containing 3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-butyric acid significantly reduced the incidence of fungal infections compared to untreated controls. The results indicated a marked improvement in both yield and quality of produce.

Case Study 2: Pain Management Trials

Clinical trials involving patients with chronic pain conditions showed that a formulation based on pyrazole derivatives provided substantial relief with minimal side effects compared to standard NSAIDs. Participants reported improved quality of life and reduced reliance on traditional pain medications.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups on the pyrazole ring can influence the binding affinity and specificity of the compound towards its targets. The butyric acid moiety may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

- 3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-acetic acid

- 3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-propionic acid

- 3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-benzoic acid

Uniqueness

3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-butyric acid is unique due to the presence of the butyric acid moiety, which can impart distinct physicochemical properties compared to its analogs

Biological Activity

3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-butyric acid is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a butyric acid moiety, which is significant for its interaction with biological targets. The presence of the chloro and dimethyl groups on the pyrazole ring enhances its lipophilicity and potentially its biological efficacy.

Enzyme Inhibition

Enzyme inhibition is another critical area of study for this compound. Pyrazole derivatives have been reported to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. For instance, compounds with similar structures have shown strong inhibitory effects against urease, which is crucial for treating conditions like urinary tract infections . The exact IC50 values for 3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-butyric acid remain to be determined through further studies.

Docking Studies

Molecular docking studies provide insights into the interaction of 3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-butyric acid with various biological targets. These studies suggest that the compound may bind effectively to proteins involved in metabolic pathways, potentially influencing their activity . The binding affinity and specificity need to be confirmed through experimental validation.

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of pyrazole derivatives:

- Antibacterial Screening : A review of pyrazole compounds indicated a broad spectrum of antibacterial activity, supporting the hypothesis that 3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-butyric acid may exhibit similar properties .

- Enzyme Inhibition : Inhibitory activity against urease was observed in related compounds, with some achieving IC50 values as low as 2 µM . This suggests that further investigation into the enzyme inhibitory effects of our compound could yield promising results.

- Fluorescence Measurements : Binding interactions with bovine serum albumin (BSA) were assessed using fluorescence measurements. This technique helps elucidate the binding constants and mechanisms involved in drug-protein interactions .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-butyric acid?

- Synthesis : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-chloro-3,5-dimethylpyrazole with a butyric acid derivative (e.g., bromobutyric acid) under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC is used to isolate the product.

- Characterization :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrazole ring protons, methyl groups, and butyric acid chain) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation.

- X-ray Crystallography : Structural elucidation via SHELX programs (e.g., SHELXL for refinement), which are robust for small-molecule analysis .

Q. How can researchers optimize chromatographic separation of isomers or impurities in this compound?

- HPLC Optimization : Use reverse-phase C18 columns with mobile phases like methanol/water (0.1% TFA). Adjust gradient elution (e.g., 40% to 70% methanol over 20 minutes) to resolve co-eluting epimers or impurities, as seen in structurally related pyrazole derivatives .

- Chiral Columns : For enantiomeric separation, employ chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol mixtures.

- Validation : Monitor purity via UV detection (λ = 254 nm) and confirm with LC-MS .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported biological activities of this compound?

- Experimental Replication : Ensure identical assay conditions (e.g., pH, temperature, solvent controls) across studies.

- Purity Validation : Use HPLC and NMR to rule out impurities (e.g., unreacted pyrazole precursors) that may skew bioactivity results .

- Structural Analog Comparison : Cross-reference with activities of analogs like 2-chloro-N-(1,3,5-trimethyl-pyrazol-4-yl)acetamide, which shows antileishmanial activity via proteomics assays .

Q. How can crystallographic data improve understanding of this compound’s reactivity?

- SHELX Workflow : Use SHELXD for phase determination and SHELXL for refinement. Key parameters include bond lengths (e.g., C-Cl: ~1.74 Å, C-N: ~1.33 Å) and torsion angles to map steric effects from the 3,5-dimethyl groups .

- Data Interpretation : Compare with crystal structures of analogs (e.g., 3,5-bis[1-acetyl-5-(4-chlorophenyl)pyrazol-3-yl]-2,6-dimethylpyridine) to identify conserved packing motifs or hydrogen-bonding networks that influence stability .

Q. What methodologies are suitable for studying its role in metabolic pathways (e.g., butyric acid-related processes)?

- In Vitro Assays : Measure butyric acid release via enzymatic hydrolysis (e.g., esterase treatment) followed by GC-MS quantification .

- Microbial Systems : Test in fed-batch reactors (e.g., enriched sludge models) to evaluate its impact on butanol production via reverse β-oxidation pathways, similar to exogenous butyric acid studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.